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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR-Cas9 technology to generate in vivo disease models. The focus is on practical

application, data presentation, and visualization of experimental workflows and relevant

biological pathways.

Application Note 1: Somatic Cell Genome Editing in
Adult Mice for Cancer Modeling
Introduction: Somatic cell genome editing using CRISPR-Cas9 in adult animals offers a rapid

and flexible approach to model sporadic diseases like cancer. This method avoids the lengthy

process of generating germline-edited animals and allows for the introduction of multiple

mutations in a tissue-specific manner, closely mimicking the genetic complexity of human

tumors. Delivery of CRISPR-Cas9 components directly to the target tissue enables the study of

tumor initiation, progression, and response to therapies in an authentic in vivo environment.

Key Applications:

Rapid induction of tumors: Directly introduce mutations in tumor suppressor genes (e.g.,

Trp53, Pten) and oncogenes (e.g., Kras) to initiate tumorigenesis in specific organs.

Modeling tumor heterogeneity: Co-delivery of multiple sgRNAs allows for the creation of

complex, multi-clonal tumors.
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Preclinical drug testing: Generated tumor models can be used to evaluate the efficacy of

novel cancer therapeutics.

Studying metastasis: In vivo CRISPR screens can identify genes that drive tumor

metastasis.

Experimental Protocol: Modeling Lung Adenocarcinoma
in Mice via AAV-mediated CRISPR-Cas9 Delivery
This protocol describes the generation of a lung adenocarcinoma model by targeting Trp53 and

activating oncogenic Kras in the lung epithelium of wild-type mice using a dual adeno-

associated virus (AAV) system.

Materials:

AAV vector 1: Encodes SpCas9 under a constitutive promoter (e.g., EFS).

AAV vector 2: Encodes sgRNAs targeting Trp53 and a homology-directed repair (HDR)

template for introducing the G12D mutation in Kras.

Wild-type mice (e.g., C57BL/6).

Intratracheal instillation setup.

Anesthesia and monitoring equipment.

Procedure:

AAV Production and Titer Determination: Produce high-titer AAV vectors for both constructs.

Determine the viral genome (vg) titer for each vector.

Animal Preparation: Anesthetize the mice and place them in a supine position.

AAV Administration: Co-administer AAV1-SpCas9 and AAV2-sgRNA/KrasG12D via

intratracheal instillation. A typical dose is 1 x 1011 vg of each AAV per mouse.

Tumor Monitoring: Monitor tumor development over time using imaging techniques such as

micro-CT or histology at defined endpoints.
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Analysis: Harvest lung tissue for histological analysis to confirm tumor formation and

immunohistochemistry to verify protein expression changes. Perform genomic DNA

sequencing to confirm the desired genetic modifications.

Quantitative Data Summary:
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Application Note 2: Generation of Germline
Knockout and Knock-in Mouse Models
Introduction: Generating germline-edited mice using CRISPR-Cas9 provides stable, heritable

models for studying genetic diseases. This is achieved by introducing CRISPR-Cas9

components into zygotes, which are then implanted into pseudopregnant females. This

approach is significantly faster and more efficient than traditional embryonic stem cell-based

methods. It allows for the creation of knockout, knock-in (e.g., point mutations, reporter genes),

and conditional knockout alleles.

Key Applications:

Modeling monogenic diseases: Recreate specific disease-causing mutations to study

pathophysiology and test therapeutic strategies (e.g., Duchenne muscular dystrophy, cystic

fibrosis).
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Fundamental gene function studies: Investigate the in vivo role of a gene by observing the

phenotype of a knockout or specifically mutated mouse.

Creation of conditional models: Generate "floxed" alleles for use with the Cre-LoxP system to

enable tissue-specific and temporally controlled gene knockout.

Experimental Protocol: Generation of Knockout Mice via
Zygote Microinjection
This protocol outlines the generation of knockout mice by microinjecting Cas9 mRNA and

sgRNA into the cytoplasm of fertilized mouse eggs.

Materials:

Superovulated female mice (e.g., C57BL/6J).

Stud male mice.

Pseudopregnant female mice.

Cas9 mRNA.

Synthesized and purified sgRNA targeting the gene of interest.

Microinjection station with micromanipulators.

Embryo culture medium (e.g., M16).

Procedure:

Preparation of Injection Mix: Prepare a solution containing Cas9 mRNA (e.g., 100 ng/µL) and

sgRNA (e.g., 50 ng/µL) in an appropriate injection buffer.

Zygote Collection: Harvest zygotes from superovulated female mice that have been mated

with stud males.

Microinjection: Microinject the Cas9 mRNA/sgRNA mix into the cytoplasm of the collected

zygotes.
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Embryo Culture and Transfer: Culture the injected zygotes for a short period and then

transfer the surviving two-cell embryos into the oviducts of pseudopregnant females.

Genotyping of Pups: After birth, perform genomic DNA extraction from tail biopsies of the

pups. Use PCR and Sanger sequencing or a T7 Endonuclease I (T7E1) assay to screen for

the presence of indel mutations.

Breeding: Breed founder mice with wild-type mice to establish stable knockout lines.

Quantitative Data Summary:

Target Gene Method
Founder
Efficiency (%)

Biallelic
Knockout
Efficiency (%)

Reference

VDR
Zygote

microinjection
36.4 (12/33)

66.7 (8/12
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Zygote
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injection
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Application Note 3: In Vivo Functional Genomics
using CRISPR Screens
Introduction: In vivo CRISPR screens are a powerful tool for identifying genes that regulate

complex biological processes in a whole-organism context, which is not possible with in vitro

screens. This approach involves introducing a pooled library of sgRNAs into cells, which are

then transplanted into an animal model. By comparing the representation of sgRNAs in

different tissues or at different time points, one can identify genes that influence phenotypes

such as tumor growth, metastasis, or drug resistance.

Key Applications:

Discovery of cancer dependencies: Identify genes essential for tumor growth and survival in

an in vivo setting.
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Identification of metastasis-related genes: Uncover genes that promote or suppress the

metastatic cascade.

Elucidation of drug resistance mechanisms: Screen for genes whose knockout confers

resistance to a particular therapy.

Experimental Protocol: In Vivo CRISPR Screen for
Metastasis-Driving Genes
This protocol describes a screen to identify genes that promote ovarian cancer metastasis

using a lentiviral sgRNA library.

Materials:

Pooled lentiviral sgRNA library.

Cancer cell line (e.g., ES-2 ovarian cancer cells).

Immunocompromised mice (e.g., nude mice).

Next-generation sequencing (NGS) platform.

Procedure:

sgRNA Library Transduction: Transduce the cancer cell line with the pooled lentiviral sgRNA

library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

Cell Transplantation: Inject the transduced cells subcutaneously into immunocompromised

mice.

Tumor Growth and Metastasis: Allow primary tumors to grow and metastasize to distant

organs (e.g., lung, liver).

Tissue Collection: Harvest the primary tumor and metastatic lesions from the lungs and liver.

Genomic DNA Extraction and sgRNA Amplification: Extract genomic DNA from the primary

tumor and metastatic sites. Amplify the integrated sgRNA sequences using PCR.
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Next-Generation Sequencing: Sequence the amplified sgRNA libraries to determine the

relative abundance of each sgRNA in the different tissues.

Data Analysis: Identify sgRNAs that are enriched in the metastatic sites compared to the

primary tumor. These sgRNAs target candidate metastasis-driving genes.

Validation: Validate the function of candidate genes using individual sgRNAs in further in vivo

experiments.
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Caption: PI3K-Akt signaling pathway with CRISPR-Cas9 targeting of the tumor suppressor

PTEN.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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